
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Übersicht
Beschreibung
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid (CPDFA) is a synthetic compound that has recently been used in scientific research. It is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. CPDFA has been used for a variety of scientific applications, including chemical synthesis, protein engineering, and drug development. The compound has also been used as a ligand for metal ions, as a catalyst for organic reactions, and as a reagent for peptide synthesis.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a ligand for metal ions, such as zinc, copper, and nickel. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation reaction. This compound has also been used as a reagent for peptide synthesis. The compound has been used to modify peptides, such as by adding a cyclopropyl group to a peptide.
Wirkmechanismus
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. The cyclopropyl group is known to have a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications. However, there is limited data available on the biochemical and physiological effects of this compound. The compound has been shown to be non-toxic, but it is not known if it has any other effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is non-toxic. The compound also has a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis. However, this compound is not a very stable compound and can degrade over time.
Zukünftige Richtungen
The use of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid in scientific research has been limited so far. However, there are several potential future directions for the use of this compound. One potential application is in drug development, as the compound could be used to modify peptides and proteins for drug design. Another potential application is in protein engineering, as the compound could be used to modify proteins for a variety of purposes. Finally, this compound could also be used in catalysis, as the compound could be used to catalyze organic reactions.
Eigenschaften
IUPAC Name |
2-(4-cyclopropylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZRFWREKPGCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




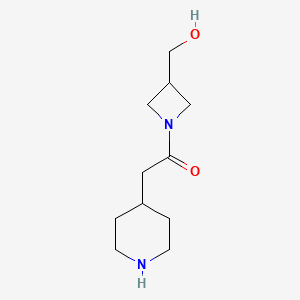

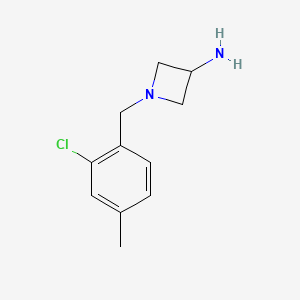
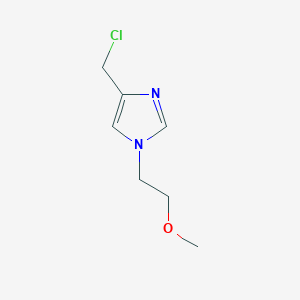

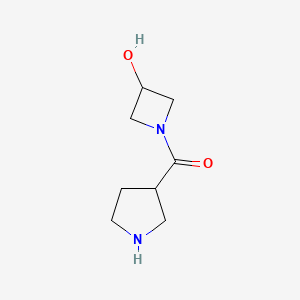


![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)
![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)
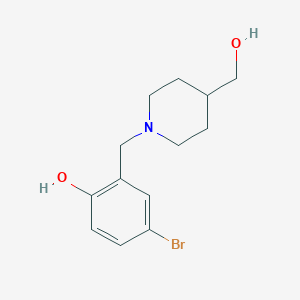

![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)